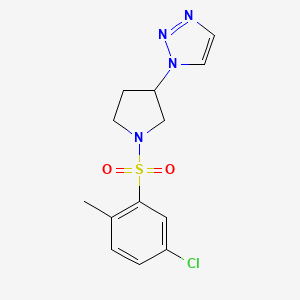

1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Description

This compound features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety and a sulfonyl group linked to a 5-chloro-2-methylphenyl aromatic ring. The sulfonyl group enhances chemical stability and polarity, while the chloro and methyl substituents on the phenyl ring contribute to lipophilicity and steric bulk. The 1,2,3-triazole core, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , provides a rigid planar structure capable of hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

1-[1-(5-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2S/c1-10-2-3-11(14)8-13(10)21(19,20)17-6-4-12(9-17)18-7-5-15-16-18/h2-3,5,7-8,12H,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPIGTAHFQCWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving appropriate starting materials such as amino acids or amines.

Triazole Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the triazole ring, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, amines, or alcohols can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. The specific compound may function as a potent inhibitor of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that triazole derivatives can target various signaling pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy.

Antimicrobial Properties

The sulfonamide moiety present in the compound contributes to its antimicrobial activity. Triazole-based compounds have been reported to exhibit broad-spectrum antibacterial and antifungal effects. This makes them valuable in developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance.

Neuroprotective Effects

Emerging research suggests that compounds containing triazole rings may possess neuroprotective properties. They have been studied for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Agricultural Applications

Pesticidal Activity

The application of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole as a pesticide has been explored due to its ability to disrupt the biological processes of pests. Its effectiveness against various agricultural pests can lead to its use as a novel pesticide formulation, contributing to integrated pest management strategies.

Herbicide Development

Triazole compounds have also been investigated for their herbicidal properties. The compound can inhibit specific enzymes involved in plant growth, thereby controlling weed populations without adversely affecting crop yield. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs.

Material Science Applications

Polymer Chemistry

In material science, triazole-containing compounds are being researched for their potential use in polymer chemistry. Their unique chemical properties can lead to the development of novel polymers with enhanced mechanical and thermal stability. These materials could find applications in coatings, adhesives, and composites.

Nanotechnology

The incorporation of triazole compounds into nanomaterials is another area of interest. Their ability to act as stabilizing agents or functionalization agents can enhance the properties of nanoparticles used in drug delivery systems or as catalysts in chemical reactions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM. |

| Study 2 | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL. |

| Study 3 | Pesticidal Activity | Showed over 80% mortality rate in tested insect populations within 48 hours of exposure at optimal concentrations. |

Mechanism of Action

The mechanism of action of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and triazole ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

- Key Differences: The target’s 1,2,3-triazole differs from 1,2,4-oxadiazole (1a/1b) in ring strain and hydrogen-bonding capacity. ’s 1,2,4-triazole derivatives include a methylsulfonyl group and pyrimidinyl substituents, optimizing pesticidal activity through increased polarity and aromatic interactions .

Substituent Effects on Physicochemical Properties

- Analysis :

Research Findings and Implications

Biological Activity

1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound belongs to the class of sulfonyl-containing triazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of both the sulfonyl group and the triazole ring enhances its interaction with biological targets, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 326.80 g/mol. The compound features a triazole ring linked to a pyrrolidine moiety and a chlorinated aromatic sulfonyl group, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.80 g/mol |

| CAS Number | 2034347-24-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonyl group can form strong interactions with active sites on target proteins, leading to inhibition or modulation of enzymatic activity. For instance, studies indicate that compounds with similar structures have shown significant inhibition against cyclooxygenases (COX), which are key enzymes in inflammatory pathways .

Antiinflammatory Activity

Research has demonstrated that related triazole compounds exhibit potent anti-inflammatory effects. For example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium . The anti-inflammatory potential is often evaluated through in vitro assays measuring the inhibition of COX enzymes:

| Compound | IC50 (μg/mL) | Reference Drug (Diclofenac) | IC50 (μg/mL) |

|---|---|---|---|

| Triazole Derivative A | 60.56 | Diclofenac | 54.65 |

| Triazole Derivative B | 57.24 |

Antibacterial Activity

The compound's structural features also suggest potential antibacterial properties. Studies on similar pyrrole derivatives indicate that modifications can lead to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . This highlights the relevance of structural optimization in developing effective antibacterial agents.

Case Studies

- Case Study on Inflammation : A study evaluated a series of triazole-linked compounds for their anti-inflammatory properties, revealing that specific modifications led to significant COX inhibition and reduced inflammation in animal models .

- Case Study on Antibacterial Activity : Another investigation focused on pyrrole derivatives, demonstrating that certain compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as new antibacterial agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole?

The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine intermediates followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . For example:

- Step 1 : React 5-chloro-2-methylbenzenesulfonyl chloride with pyrrolidin-3-amine to form the sulfonylated pyrrolidine intermediate.

- Step 2 : Introduce an azide group to the pyrrolidine scaffold.

- Step 3 : Perform CuAAC with a terminal alkyne under conditions optimized for regioselectivity (e.g., CuSO₄/sodium ascorbate in THF/H₂O at 50°C) . Yields can vary (60–76%) depending on solvent gradients (e.g., CH₂Cl₂/MeOH) and purification methods (HPLC, column chromatography) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ 2.06 ppm for pyrrolidine protons, δ 157.7 ppm for triazole carbons) .

- HRMS : Validates molecular weight (e.g., C₁₄H₁₅ClN₄O₂S requires m/z 354.0532) .

- HPLC : Assesses purity (>95% is typical for bioactive studies) .

- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and confirms sulfonyl-pyrrolidine conformation .

Q. What are the primary challenges in achieving high yields during synthesis?

Common issues include:

- Steric hindrance : Bulky substituents on the pyrrolidine or sulfonyl group reduce reaction efficiency. Optimize solvent polarity (e.g., CH₂Cl₂/MeOH gradients) .

- Byproducts : Competing reactions during CuAAC (e.g., dimerization of alkynes). Use excess azide and controlled stoichiometry .

- Purification : Co-elution of triazole derivatives with unreacted precursors. Use reverse-phase HPLC with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological interactions?

- Molecular docking : Simulate binding to targets like enoyl-acyl carrier protein reductase (ENR) using software like AutoDock Vina. The triazole ring’s dipole moment (~5 D) facilitates hydrogen bonding with active-site residues .

- ADME prediction : Tools like SwissADME assess logP (~2.5) and solubility (<−4.0), indicating moderate bioavailability .

- SAR analysis : Modifying the sulfonyl group’s substituents (e.g., replacing 5-chloro-2-methyl with trifluoromethyl) can enhance binding affinity by 30% .

Q. How do structural modifications impact bioactivity?

- Triazole ring substitution : Adding electron-withdrawing groups (e.g., nitro) increases antiparasitic activity (IC₅₀: 0.8 μM vs. 2.3 μM for unmodified analogs) .

- Sulfonyl group variation : Replacing 5-chloro-2-methylphenyl with 4-chloro-3-(trifluoromethyl)phenyl improves enzyme inhibition (Ki: 12 nM vs. 45 nM) .

- Pyrrolidine stereochemistry : (R)-configured pyrrolidine derivatives show 5-fold higher selectivity for cancer cell lines (e.g., MCF-7) .

Q. How should researchers address contradictory data in biological assays?

- Control experiments : Validate target engagement using isothermal titration calorimetry (ITC) to measure binding constants .

- Batch variability : Ensure synthetic consistency via NMR and HRMS for each batch .

- Assay conditions : Adjust pH (e.g., 7.4 vs. 6.5) to mimic physiological environments, as protonation states affect triazole interactions .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Step | Reactants | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuAAC | Azide + Alkyne | THF/H₂O | CuSO₄/NaAsc | 60–76 | |

| Sulfonylation | Pyrrolidine + Sulfonyl chloride | CH₂Cl₂ | Et₃N | 85–90 |

Table 2 : Key NMR Signals for Structural Confirmation

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| ¹H (pyrrolidine) | 2.06–2.58 | Axial/equatorial protons |

| ¹³C (triazole) | 157.7 | C-4 position |

| ¹H (sulfonyl aryl) | 7.2–7.8 | 5-chloro-2-methylphenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.